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Compound of Interest

Compound Name: Quinolin-8-ylmethanol

Cat. No.: B099120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core

of numerous compounds with a wide array of biological activities. Among these, quinolin-8-
ylmethanol derivatives have emerged as a particularly promising class of molecules, exhibiting

potent anticancer, antimicrobial, and enzyme-inhibitory properties. This guide provides a

comprehensive comparison of the structure-activity relationships (SAR) of these derivatives,

supported by quantitative experimental data, detailed methodologies, and visual

representations of key biological pathways and experimental workflows.

Anticancer Activity
Quinolin-8-ylmethanol derivatives have demonstrated significant cytotoxic effects against

various cancer cell lines. The structure-activity relationship studies reveal that the nature and

position of substituents on the quinoline ring and the methanol moiety play a crucial role in

determining their anticancer potency.

Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative

quinolin-8-ylmethanol derivatives against different human cancer cell lines.
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Compo
und ID

R1
(Positio
n 2)

R2
(Positio
n 4)

R3
(Positio
n 5)

R4
(Positio
n 7)

Cancer
Cell
Line

IC50
(µM)

Referen
ce

QMa-1 H H H H
A549

(Lung)
15.38 [1]

QMa-2 H H H H
AGS

(Gastric)
4.28 [1]

QMa-3 H H H H

KYSE15

0

(Esophag

eal)

4.17 [1]

QMa-4 H H H H

KYSE45

0

(Esophag

eal)

1.83 [1]

QMa-5 H H H H

Hep3B

(Hepatoc

ellular)

6.25 [2]

QMa-6 H H H H

MDA-

MB-231

(Breast)

12.5-25 [2]

QMa-7 H H H H
T-47D

(Breast)
12.5-25 [2]

QMa-8 H H H H

K562

(Leukemi

a)

12.5-25 [2]

Key SAR Observations for Anticancer Activity:

Substitution at Position 2: Introduction of a carbaldehyde group at the 2-position of the 8-

hydroxyquinoline scaffold has been shown to enhance cytotoxicity.[1][2]
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Substitution at Position 4: Amino side chains at this position can facilitate the antiproliferative

activity. The length of the alkylamino side chain also influences potency, with two CH2 units

often being optimal.

Substitution at Position 7: The presence of large and bulky alkoxy substituents at the 7-

position can be beneficial for antiproliferative activity.

Mechanism of Anticancer Action: Apoptosis Induction
Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or

apoptosis. This process can be initiated through either the extrinsic (death receptor-mediated)

or the intrinsic (mitochondrial) pathway, often culminating in the activation of caspase

cascades.[3][4][5][6]
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Caption: Apoptosis signaling pathway induced by quinolin-8-ylmethanol derivatives.

Antimicrobial Activity
Quinolin-8-ylmethanol derivatives have also been investigated for their efficacy against a

range of bacterial and fungal pathogens. Their antimicrobial action is often attributed to the

inhibition of essential microbial enzymes and disruption of cellular processes.

Quantitative Comparison of Antimicrobial Activity
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The following table presents the Minimum Inhibitory Concentration (MIC) values of various

quinoline derivatives against selected microbial strains.

Compoun
d ID

R
Substitue
nts

Bacterial
Strain

MIC
(µg/mL)

Fungal
Strain

MIC
(µg/mL)

Referenc
e

QMi-1

2-fluoro, 9-

oxime

ketolide

S.

pneumonia

e ATCC

49619

≤ 0.008 - - [7]

QMi-2

9-bromo

indolizinoq

uinoline-

5,12-dione

E. coli

ATCC2592

2

2 - - [7]

QMi-3

9-bromo

indolizinoq

uinoline-

5,12-dione

S. aureus

(MRSA)
2 - - [7]

QMi-4

quinoliden

e-

rhodanine

conjugate

M.

tuberculosi

s H37Ra

1.66–9.57 - - [7]

QMi-5

N-

methylbenz

oindolo[3,2

-b]-

quinoline

E. faecium

(VRE)
4 - - [7]

QMi-6

hydroxyimi

dazolium

hybrid

S. aureus 2

C.

neoforman

s

15.6 [8]

QMi-7

hydroxyimi

dazolium

hybrid

M.

tuberculosi

s H37Rv

10
Candida

spp.
62.5 [8]
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Key SAR Observations for Antimicrobial Activity:

Hybrid Molecules: Hybridization of the quinoline scaffold with other heterocyclic moieties,

such as oxime ketolides, indolizinoquinolines, rhodanine, and hydroxyimidazolium, has

proven to be an effective strategy to enhance antimicrobial potency.[7][8]

Substituents on the Quinoline Core: The presence and nature of substituents on the

quinoline ring significantly impact the antimicrobial spectrum and potency.

Mechanism of Antimicrobial Action: DNA Gyrase
Inhibition
A primary mechanism of action for many quinolone-based antimicrobials is the inhibition of

bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative

supercoils into bacterial DNA, a process essential for DNA replication and transcription.

Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately

causing bacterial cell death.[9][10][11][12][13]
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Caption: Mechanism of DNA gyrase inhibition by quinoline derivatives.
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Enzyme Inhibition
Beyond their direct cytotoxic and antimicrobial effects, quinolin-8-ylmethanol derivatives have

been identified as potent inhibitors of various enzymes implicated in disease pathogenesis,

particularly protein kinases.

Quantitative Comparison of Enzyme Inhibition
The following table provides a summary of the inhibitory activity (IC50 values) of quinoline

derivatives against specific enzymes.

Compound ID Enzyme Target IC50 Reference

QEI-1 Pim-1 Kinase
Varies with

substitution
[14]

QEI-2 EGFR (Wild Type) 0.05 nM [15]

QEI-3
EGFR (T790M/L858R

Mutant)
5.6 nM [15]

QEI-4 α-amylase 3.42–15.14 µM [16]

QEI-5 α-glucosidase 0.65–9.23 µM [16]

Key SAR Observations for Enzyme Inhibition:

Pim-1 Kinase Inhibition: The 8-hydroxy-quinoline-7-carboxylic acid moiety has been

identified as a crucial pharmacophore for Pim-1 kinase inhibitory activity.[14]

EGFR Kinase Inhibition: Quinazoline derivatives bearing a semicarbazone moiety have

shown potent inhibition of both wild-type and mutant EGFR.[15]

α-Glucosidase and α-Amylase Inhibition: Arylated tetrahydrobenzo[h]quinoline-3-carbonitrile

derivatives have demonstrated excellent inhibitory activity against these carbohydrate-

metabolizing enzymes.[16]
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Mechanism of Action: Pim-1 Kinase Signaling Pathway
Inhibition
Pim-1 kinase is a serine/threonine kinase that plays a critical role in cell survival, proliferation,

and apoptosis by phosphorylating various downstream substrates. Its overexpression is

associated with several cancers. Quinoline derivatives can inhibit Pim-1 kinase activity, thereby

disrupting these pro-survival signaling pathways.[17][18][19][20][21]
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Caption: Inhibition of the Pim-1 kinase signaling pathway by quinoline derivatives.

Experimental Protocols
Synthesis of Quinolin-8-ylmethanol Derivatives: A
General Workflow
The synthesis of quinolin-8-ylmethanol derivatives often involves multi-step reactions. A

common approach is the Skraup synthesis to form the quinoline core, followed by functional

group modifications.

Starting Materials
(e.g., Aniline, Glycerol) Skraup Synthesis Quinoline Core Functional Group

Modification
Quinolin-8-ylmethanol

Derivative
Purification

(e.g., Chromatography)
Characterization
(NMR, MS, etc.) Final Product

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of quinolin-8-ylmethanol
derivatives.

A specific example is the Skraup synthesis, which involves the reaction of an aromatic amine

(like aniline) with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to form

the quinoline ring.[22] Subsequent modifications can then be performed to introduce the 8-

ylmethanol group and other desired substituents.[23][24]

Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate overnight to

allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the quinolin-8-
ylmethanol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,

mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan

crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically around 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value, which is the concentration of the compound that causes 50%

inhibition of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

Serial Dilution: Perform serial two-fold dilutions of the quinolin-8-ylmethanol derivative in a

96-well microtiter plate containing a suitable broth medium.

Inoculation: Inoculate each well with the standardized microbial suspension.

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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